2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester is a complex organic compound with a unique structure that includes both ester and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-Propenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or cyano groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or drug precursor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester involves its interaction with specific molecular targets. The ester and cyano groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
- Propanoic acid, 3-methoxy-, methyl ester
- 2-Propenoic acid, 3-(3-amino-4-pyridinyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester is unique due to its combination of ester and cyano functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
53554-75-9 |
---|---|
Molecular Formula |
C20H24N2O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 3-[4-[bis(2-acetyloxyethyl)amino]-2-methylphenyl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C20H24N2O6/c1-14-11-19(6-5-17(14)12-18(13-21)20(25)26-4)22(7-9-27-15(2)23)8-10-28-16(3)24/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
IJSRGFRRTNHCNS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.